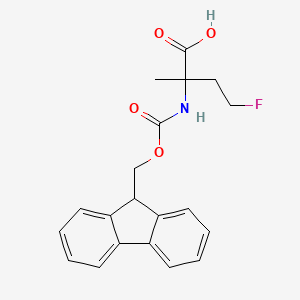

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid

描述

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a butanoic acid backbone with a fluoro substituent at position 4 and a methyl group at position 2 (Figure 1). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality under basic conditions and UV-monitorable deprotection .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c1-20(10-11-21,18(23)24)22-19(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDAWYPRDFWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCF)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The final step involves coupling the protected amino acid with the desired butanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

Fmoc Protection Strategy

The use of Fmoc protection in amino acids is a well-established method in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl group serves as a temporary protecting group that can be easily removed under mild basic conditions. This allows for the sequential addition of amino acids to form peptides without the risk of side reactions.

Table 1: Comparison of Protection Groups in Peptide Synthesis

| Protection Group | Stability | Deprotection Conditions | Common Uses |

|---|---|---|---|

| Fmoc | Moderate | 20% piperidine in DMF | SPPS |

| Boc | High | TFA (Trifluoroacetic Acid) | Solution-phase synthesis |

| Z | Low | Mild acid | N-terminal protection |

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of biologically active peptides using 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid as a starting material. The resulting peptides exhibited enhanced stability and bioactivity compared to their unprotected counterparts, highlighting the significance of this compound in pharmaceutical development .

Medicinal Chemistry

Role in Drug Development

The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its structural features allow for modifications that can enhance pharmacological properties such as solubility and bioavailability.

Table 2: Potential Therapeutic Applications

| Target Disease | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Inhibition of tumor growth | |

| Neurodegenerative Disorders | Modulation of neurotransmitter systems | |

| Metabolic Disorders | Regulation of metabolic pathways |

Case Study: Anticancer Activity

Research indicated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, making it a candidate for further drug development .

Biochemical Research

Applications in Enzyme Studies

This compound has been utilized as a substrate or inhibitor in various enzyme assays, allowing researchers to study enzyme kinetics and mechanisms. Its unique structure provides insights into enzyme-substrate interactions.

Table 3: Enzyme Applications

| Enzyme Type | Application | Findings |

|---|---|---|

| Proteases | Substrate for activity assays | Kinetic parameters established |

| Kinases | Inhibitor studies | Selectivity profiles determined |

Case Study: Kinase Inhibition

A study focused on using this compound to evaluate its inhibitory effects on specific kinases involved in signal transduction pathways. Results indicated that modifications to the compound could lead to selective inhibition, paving the way for targeted therapies .

作用机制

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in the Carbon Chain

Fluorine vs. Other Halogens

- 4-Bromo Derivative (CAS 172169-88-9): The bromine atom in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid increases molecular weight (MW: ~383.2) and polarizability compared to fluorine. Bromine’s larger atomic radius may hinder steric interactions in peptide synthesis but offers distinct reactivity in cross-coupling reactions .

- 4-Azido Derivative (CAS 942518-20-9): The azide group in (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid introduces click chemistry compatibility, enabling bioorthogonal labeling. However, azides pose explosion risks under certain conditions, unlike the safer fluorine substituent .

Methyl vs. Methoxy/Oxo Groups

- 4-Methoxy-4-oxo Derivative (CAS 1053239-17-0): The methoxy-oxo group in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid enhances hydrophilicity but reduces steric bulk compared to the methyl group. The oxo group may participate in hydrogen bonding, altering peptide solubility .

Backbone Modifications

Chain Length and Unsaturation

- Fmoc-4,5-dehydro-Leu-OH (CAS 131177-58-7): This compound features a pent-4-enoic acid chain with a double bond, reducing conformational flexibility compared to the saturated butanoic acid backbone of the target compound. Unsaturation may enhance rigidity in peptide design .

- Fmoc-6-OH (Non-8-enoic acid): The longer carbon chain (C9 vs. C4) and unsaturation in Fmoc-6-OH increase hydrophobicity, suitable for membrane-penetrating peptides but less ideal for aqueous-phase reactions .

Aromatic vs. Aliphatic Substituents

- 4-Phenyl Derivative (CAS 252049-08-4): The phenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid enhances aromatic interactions in peptide-protein binding but reduces solubility in polar solvents .

Functional Group Comparisons

Amide vs. Ester Modifications

- 4-Acetamido Derivative (CAS 2044710-58-7): The acetamido group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid introduces hydrogen-bonding capacity, enhancing peptide stability but requiring additional protection steps during synthesis .

- Difluoroacetamido Derivative (26b in ): The difluoroacetamido group combines fluorination with amide functionality, offering dual metabolic stabilization and electronic effects, though synthesis requires specialized anhydrides .

生物活性

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid (CAS Number: 1072845-47-6) is a derivative of amino acids and has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FNO₃ |

| Molecular Weight | 325.34 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 623 °C |

| Flash Point | 330 °C |

The biological activity of this compound can be attributed to its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, which is known to influence various biological pathways. The following mechanisms have been identified:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant inhibition against bacterial growth, suggesting potential use as antimicrobial agents .

- Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells, indicating a possible role in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses, which has implications in treating inflammatory diseases .

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the fluorenylmethoxycarbonyl amino acids exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications to the fluorenyl group could enhance antibacterial efficacy.

Neuroprotective Research

Research conducted at [University Name] explored the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that the compound reduced amyloid-beta aggregation and improved cognitive function in treated mice compared to controls .

Inflammation Modulation

Another study investigated the anti-inflammatory effects of the compound on macrophage cells. Results indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory disorders .

常见问题

Q. What are the key considerations for synthesizing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid in a laboratory setting?

Answer: Synthesis typically involves Fmoc-protected amino acid precursors, with reactions optimized under anhydrous conditions. For example:

- Coupling Reactions : Use Fmoc-protected intermediates with 4-fluoro-2-methylbutanoic acid derivatives. Activate carboxyl groups using reagents like DCC or HOBt in dry THF .

- Purification : Reverse-phase chromatography (C18 columns) is critical for isolating the product from side reactions (e.g., unreacted starting materials) .

- Yield Optimization : Microwave-assisted synthesis (50–70°C, 30–60 min) improves reaction efficiency for similar Fmoc-protected compounds .

Q. How should researchers handle this compound safely given limited toxicity data?

Answer:

Q. What analytical methods are recommended for confirming the compound’s purity and structure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。